Bactoprenol
Description
Structure
2D Structure
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H92O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,55-56H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIICFZMLQZKW-CYAIWNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H92O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12777-41-2 | |
| Record name | Bactoprenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Bactoprenol Biosynthesis and Metabolic Cycling
Elucidation of De Novo Biosynthesis Pathways
The de novo synthesis of bactoprenol relies on the production of isoprenoid precursors, primarily through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP) pathway. wikipedia.orgwikipedia.org
The Mevalonate Pathway in this compound Synthesis
Prevalent in eukaryotes, archaea, and some Gram-positive cocci, the mevalonate (MVA) pathway is a key route for the synthesis of isopentenyl pyrophosphate (IPP), the fundamental building block of isoprenoids like this compound. nih.govportlandpress.comnih.gov Certain bacteria, including some Lactobacillus species, utilize this pathway for this compound production, particularly when supplemented with mevalonic acid.
The MVA pathway commences with the conversion of acetyl-CoA to mevalonic acid. smolecule.comnih.gov This is followed by a series of enzymatic reactions, including phosphorylation and decarboxylation, to yield isopentenyl pyrophosphate (IPP). portlandpress.comnih.gov IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP). wikipedia.org
The subsequent chain elongation process involves the sequential condensation of IPP units with a growing polyprenyl pyrophosphate chain. This process begins with the formation of farnesyl pyrophosphate (FPP), a C15 isoprenoid, through the addition of two IPP molecules to DMAPP. smolecule.com In the context of this compound synthesis, eight more IPP molecules are sequentially added to FPP, a process catalyzed by undecaprenyl pyrophosphate synthase (UppS). This series of "head-to-tail" condensations results in the formation of undecaprenyl pyrophosphate (C₅₅-PP), the immediate precursor to this compound.
The final step in the generation of the active form of this compound is the dephosphorylation of undecaprenyl pyrophosphate (C₅₅-PP). smolecule.com A membrane-associated phosphatase catalyzes the hydrolysis of the pyrophosphate group, yielding bactoprenyl phosphate (B84403) (C₅₅-P), also known as undecaprenyl phosphate. oup.com This molecule is the functional lipid carrier that participates in the transport of peptidoglycan precursors. nih.gov The regeneration of this compound phosphate from undecaprenyl pyrophosphate is a critical recycling step in the peptidoglycan synthesis cycle. nih.govbasicmedicalkey.com
Isopentenyl Pyrophosphate Formation and Chain Elongation
The Non-Mevalonate (MEP) Pathway and Isoprenoid Precursors
The non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) or DOXP (1-deoxy-D-xylulose 5-phosphate) pathway, represents an alternative route for the biosynthesis of IPP and DMAPP. wikipedia.orgresearchgate.net This pathway is predominant in most bacteria, including many pathogenic species like Mycobacterium tuberculosis, as well as in plant plastids and apicomplexan protozoa. wikipedia.orgresearchgate.net
The MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). researchgate.netpnas.org Through a series of enzymatic reactions, DXP is converted into MEP, the first committed metabolite of this pathway. wikipedia.orgresearchgate.net Subsequent steps lead to the formation of both IPP and DMAPP, which then serve as the precursors for the synthesis of various isoprenoids, including this compound. wikipedia.orgresearchgate.net
Enzymology of this compound Metabolism
The synthesis and cycling of this compound are orchestrated by a specific set of enzymes, with Undecaprenyl Pyrophosphate Synthase (UppS) playing a central role.
Undecaprenyl Pyrophosphate Synthase (UppS) Activity and Regulation
Undecaprenyl Pyrophosphate Synthase (UppS) is a key enzyme that catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP). nih.govacs.org This enzymatic reaction leads to the formation of undecaprenyl pyrophosphate (C₅₅-PP), the direct precursor of this compound. nih.govacs.org
UppS is a cis-prenyltransferase, meaning it catalyzes the formation of cis-double bonds during the condensation of IPP units. nih.gov The enzyme is typically a homodimer, with each monomer containing a hydrophobic tunnel that serves as the active site for the elongation of the FPP substrate. acs.org The binding of substrates, particularly FPP, induces a conformational change in the enzyme, leading to a "closed" and active form. nih.gov
Undecaprenyl Pyrophosphate Phosphatases (UppP, BcrC, YodM) and Their Functional Characterization
The regeneration of the active form of this compound, undecaprenyl phosphate (C55-P), from its pyrophosphate form (C55-PP) is a critical step in the lipid cycle of cell wall synthesis. frontiersin.orgnih.gov This dephosphorylation is carried out by a group of enzymes known as undecaprenyl pyrophosphate phosphatases. In many bacteria, including Bacillus subtilis, there are multiple enzymes with this activity, highlighting the importance of this reaction. The primary enzymes involved are UppP, BcrC, and to a lesser extent, YodM. nih.govnih.gov
UppP and BcrC as a Synthetic Lethal Pair: In B. subtilis, UppP and BcrC are the main UPP phosphatases. nih.govnih.gov Research has shown that while individual deletions of uppP or bcrC are not lethal, the simultaneous inactivation of both genes is, demonstrating their essential and redundant roles in the cell. frontiersin.orgnih.gov This synthetic lethality underscores the critical need for UPP dephosphorylation to sustain cell wall biosynthesis. frontiersin.orgnih.gov
Functional Redundancy and Cellular Stress Response: Depletion of both UppP and BcrC leads to severe morphological defects consistent with the failure of cell envelope synthesis. nih.gov This condition also strongly activates the σM-dependent cell envelope stress response, which includes the upregulation of bcrC itself. nih.gov This suggests a feedback mechanism where the cell senses a deficiency in UPP phosphatase activity and attempts to compensate by increasing the expression of one of the key enzymes.
YodM's Ancillary Role: YodM, another predicted lipid phosphatase, can also contribute to UPP dephosphorylation. nih.govnih.gov While it does not appear to be a primary UPP phosphatase under normal conditions, its overexpression can support the growth of a bcrC uppP double mutant, indicating it can functionally substitute for the main enzymes when present at high enough levels. nih.gov BcrC and YodM are part of the type II phosphatidic acid phosphatase (PAP2) superfamily. nih.govuni-muenchen.de
Catalytic Site and Mechanism: The catalytic activity of these phosphatases is crucial for recycling C55-PP back to C55-P. researchgate.netnih.gov The active sites of PAP2 enzymes, like BcrC and YodM, are located in the periplasm, suggesting they are primarily involved in the recycling of C55-PP that is released on the outer leaflet of the cytoplasmic membrane following the transglycosylation step of peptidoglycan synthesis. researchgate.netresearchgate.netasm.org
Role of Undecaprenol (B103720) Kinase (DgkA) in this compound Generation
In addition to the de novo synthesis and recycling pathways that produce undecaprenyl phosphate (C55-P), another enzyme, undecaprenol kinase (DgkA), contributes to the cellular pool of this essential lipid carrier. frontiersin.orguni-muenchen.de
Phosphorylation of Undecaprenol: DgkA catalyzes the phosphorylation of undecaprenol (C55-OH) to generate undecaprenyl phosphate (C55-P). frontiersin.orguniprot.org This provides an alternative route to produce the active lipid carrier, independent of the dephosphorylation of undecaprenyl pyrophosphate (C55-PP).
Contribution to the C55-P Pool: While not the primary pathway for C55-P generation, the activity of DgkA is significant, particularly under conditions where the main UPP phosphatase pathway is limited. frontiersin.org Studies in Bacillus subtilis have shown that a lack of DgkA can lead to an increased activity of the bcrC promoter, suggesting that the cell compensates for the reduced kinase activity by upregulating one of the key UPP phosphatases. frontiersin.org This indicates that DgkA plays a measurable role in maintaining the homeostasis of the C55-P pool. frontiersin.org
Physiological Significance: The DgkA homolog in Streptococcus mutans has been shown to be important for bacitracin resistance, virulence, and stress resistance. In B. subtilis, DgkA is also implicated in the maintenance of spore stability and viability. uniprot.org These findings suggest that the DgkA-mediated generation of C55-P is crucial for various aspects of bacterial physiology and survival.
Mechanisms of this compound Recycling
The continuous supply of undecaprenyl phosphate (C55-P) is essential for bacterial cell wall synthesis. This is maintained through a tightly regulated recycling process that regenerates C55-P from its pyrophosphate form, undecaprenyl diphosphate (B83284) (C55-PP).
Regeneration from Undecaprenyl Diphosphate (C55-PP)
The primary mechanism for this compound recycling involves the dephosphorylation of C55-PP. nih.gov After a peptidoglycan subunit is added to the growing cell wall, C55-PP is released on the outer side of the cytoplasmic membrane. nih.govnih.gov
This C55-PP must be converted back to C55-P to be reused. nih.gov This is accomplished by undecaprenyl pyrophosphate phosphatases such as BcrC and UppP. frontiersin.orgnih.gov These enzymes remove the terminal phosphate group from C55-PP. researchgate.net The resulting C55-P is then thought to be flipped back to the cytoplasmic side of the membrane, where it can accept a new peptidoglycan precursor, thus completing the cycle. nih.gov
Regulation of the this compound Cycle
The this compound cycle is a critical, multi-step process that is subject to tight regulation to ensure a constant supply of lipid carriers for cell wall biosynthesis. frontiersin.org The availability of undecaprenyl phosphate (C55-P) is a key bottleneck in this cycle. frontiersin.org
The cell employs several strategies to maintain the homeostasis of C55-P. One key regulatory mechanism involves sensing limitations in the levels of UPP phosphatases. frontiersin.org When the activity of these enzymes is insufficient, it leads to a shortage of C55-P. frontiersin.org This shortage is perceived by the cell as a form of envelope stress, triggering a response that includes the induction of genes encoding UPP phosphatases, such as bcrC. frontiersin.orgnih.gov
Furthermore, the activity of undecaprenol kinase (DgkA) also contributes to the regulation of the this compound cycle. frontiersin.org By providing an alternative pathway for the generation of C55-P from undecaprenol, DgkA helps to buffer the cellular pool of this essential lipid carrier, particularly when the primary recycling pathway is compromised. frontiersin.org
Cellular Localization and Dynamics of this compound
Integration within Bacterial Membranes
This compound is an integral component of the bacterial cytoplasmic membrane. Its long, hydrophobic isoprenoid chain allows it to be stably embedded within the lipid bilayer. The phosphorylated form, undecaprenyl phosphate (C55-P), and the pyrophosphorylated form, undecaprenyl pyrophosphate (C55-PP), are also localized to the membrane. wikipedia.org
This compound's function as a lipid carrier necessitates its dynamic movement within and across the membrane. It acts as a shuttle, carrying hydrophilic peptidoglycan precursors from the cytoplasm, across the membrane, to the periplasmic space where they are incorporated into the growing cell wall. nih.gov This translocation process is a key feature of its dynamics within the membrane.
The distribution of this compound is not uniform throughout the cell. In some bacteria, it has been found in both the plasma membrane and in mesosomal structures. wikipedia.org The synthesis of this compound in these two locations appears to be independent. wikipedia.org
Independent Synthesis and Distribution in Mesosomal and Plasma Membranes
This compound is distinctly localized within the bacterial cell, primarily residing in the mesosomal and plasma membranes. wikipedia.org Research has demonstrated that its distribution is not uniform between these two structures. Furthermore, studies involving metabolic labeling have revealed that the synthesis of this compound occurs independently in each of these membrane systems, rather than being synthesized in one location and transported to the other. microbiologyresearch.orgscispace.com
Detailed Research Findings
Pioneering studies on Lactobacillus casei and Lactobacillus plantarum provided quantitative insights into the distribution of this compound. microbiologyresearch.org Initial findings showed that approximately two-thirds of the total cellular this compound is located in the plasma membrane, with the remaining one-third found in the mesosomes. microbiologyresearch.orgscispace.com This distribution suggests specialized roles or requirements for the lipid carrier in different membrane domains.
Cellular Distribution of this compound in Lactobacillus sp.
| Membrane Location | Percentage of Total this compound | Source |
|---|---|---|
| Plasma Membrane | ~67% | microbiologyresearch.orgscispace.com |
| Mesosomes | ~33% | microbiologyresearch.orgscispace.com |
Further investigation into the concentration of this compound within these membranes yielded critical clarifications. scispace.com Initial measurements suggested that the concentration of this compound per milligram of protein was significantly higher in mesosomes than in the plasma membrane. scispace.com However, it was discovered that this was a methodological artifact caused by the binding of lysozyme (B549824) (used during the protoplast preparation) to the plasma membrane fraction, which artificially inflated its total protein content. scispace.com After correcting for this by removing the bound lysozyme, researchers determined that the concentration of this compound per milligram of protein was effectively the same in both the mesosomes and the plasma membrane. microbiologyresearch.orgscispace.com
Concentration of this compound in Lactobacillus Membranes
| Membrane Fraction | Finding | Note | Source |
|---|---|---|---|
| Plasma Membrane vs. Mesosome | Concentration appeared lower in plasma membrane | Initial finding, skewed by lysozyme binding to the plasma membrane fraction. | scispace.com |
| Plasma Membrane vs. Mesosome | Concentration is the same in both membranes | Corrected finding after removal of bound lysozyme. | microbiologyresearch.orgscispace.com |
This independent synthesis is further supported by findings on the functional activity of this compound in each location. The lipid intermediate involved in peptidoglycan synthesis was assayed in both membrane fractions of L. plantarum. scispace.com The results showed that this active form represented a nearly identical percentage of the total this compound in each membrane system, indicating that both the mesosome and plasma membranes were equally active in the formation of the lipid intermediate for cell wall construction. scispace.com
Activity of this compound in Peptidoglycan Synthesis in L. plantarum
| Membrane Location | Percentage of Total this compound as Lipid Intermediate | Source |
|---|---|---|
| Mesosome Membrane | 8.4% | scispace.com |
| Plasma Membrane | 8.7% | scispace.com |
Bactoprenol’s Integral Role in Bacterial Cell Envelope Biogenesis
Peptidoglycan Synthesis Cycle: Bactoprenol as a Carrier of Cell Wall Precursors
The synthesis of peptidoglycan, a major component of the bacterial cell wall, is a complex process that involves cytoplasmic and membrane-associated steps. This compound is central to the membrane-associated stages, acting as a shuttle for peptidoglycan monomers. wikipedia.orgwikipedia.org
Cytoplasmic Assembly of Peptidoglycan Precursors
The initial phase of peptidoglycan synthesis occurs in the bacterial cytoplasm. encyclopedia.pubnih.gov This stage involves the synthesis of the soluble nucleotide precursor, UDP-N-acetylmuramyl-pentapeptide. oup.comoup.com The process begins with the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from fructose-6-phosphate. encyclopedia.puboup.com Subsequently, a series of enzymes, including MurA and MurB, catalyze the conversion of UDP-GlcNAc to UDP-N-acetylmuramic acid (UDP-MurNAc). encyclopedia.puboup.com A pentapeptide chain is then sequentially added to UDP-MurNAc by Mur ligase enzymes (MurC, MurD, MurE, and MurF), resulting in the final cytoplasmic precursor, UDP-MurNAc-pentapeptide. oup.comoup.com
Membrane-Associated Transfers Catalyzed by MraY (Lipid I Formation)
The first membrane-associated step of peptidoglycan synthesis is catalyzed by the integral membrane enzyme MraY, also known as phospho-N-acetylmuramoyl-pentapeptide translocase. wikipedia.orgoup.comresearchgate.net MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the water-soluble UDP-MurNAc-pentapeptide to the lipid carrier, this compound phosphate (B84403) (C55-P). oup.comresearchgate.net This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, a molecule referred to as Lipid I. wikipedia.orgoup.com The this compound portion of Lipid I anchors the precursor to the cytoplasmic membrane. oup.com
MurG-Mediated Synthesis of Lipid II on this compound
Following the formation of Lipid I, the enzyme MurG catalyzes the next step in the synthesis of the peptidoglycan monomer. wikipedia.orgoup.com MurG is a glycosyltransferase that transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I. wikipedia.orgasm.org This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc, known as Lipid II. wikipedia.orgoup.com Lipid II is the complete peptidoglycan building block, containing the disaccharide-pentapeptide unit attached to the this compound carrier. wikipedia.org The synthesis of Lipid II occurs on the inner leaflet of the cytoplasmic membrane. wikipedia.org
Translocation of Lipid II across the Cytoplasmic Membrane by Flippases (e.g., MurJ, FtsW, RodA)
Once synthesized on the cytoplasmic side of the membrane, Lipid II must be transported to the outer leaflet to be incorporated into the growing peptidoglycan layer. wikipedia.orgasm.org This translocation, or "flipping," is a critical step facilitated by specific membrane proteins known as flippases. plos.org For a long time, the identity of the Lipid II flippase was unknown, but recent research has identified several key players. plos.org
MurJ, a member of the MOP (Multidrug/Oligosaccharidyl-lipid/Polysaccharide) exporter superfamily, is considered a primary candidate for the Lipid II flippase in many bacteria. asm.orgplos.org Depletion of MurJ in E. coli leads to the accumulation of Lipid II on the cytoplasmic side of the membrane and inhibits peptidoglycan synthesis. asm.org
FtsW and RodA are proteins belonging to the SEDS (Shape, Elongation, Division, and Sporulation) family and have also been implicated in Lipid II translocation. asm.orgplos.org While some studies suggest a direct role for FtsW in flipping Lipid II, others propose its primary function is in the subsequent polymerization steps. plos.orgnih.gov The precise roles and potential redundancy of MurJ, FtsW, and RodA in Lipid II transport are areas of ongoing research. plos.orgasm.org
Incorporation of this compound-Linked Precursors into the Peptidoglycan Matrix
After translocation to the outer face of the cytoplasmic membrane, the disaccharide-pentapeptide unit of Lipid II is polymerized into the growing peptidoglycan sacculus. nih.gov This process involves two key enzymatic reactions: transglycosylation and transpeptidation.
Transglycosylation: Penicillin-binding proteins (PBPs) with transglycosylase activity catalyze the formation of long glycan chains by linking the disaccharide unit of Lipid II to the existing peptidoglycan. nih.gov This reaction releases this compound pyrophosphate (C55-PP). nih.gov
Transpeptidation: Other PBPs with transpeptidase activity then cross-link the pentapeptide side chains of adjacent glycan strands, providing the peptidoglycan with its characteristic strength and rigidity.
The released this compound pyrophosphate is dephosphorylated to this compound phosphate by phosphatases, allowing it to be recycled back to the inner leaflet of the membrane to participate in another round of precursor transport. nih.govbiorxiv.org
This compound in Wall Teichoic Acid (WTA) Biosynthesis
In addition to its essential role in peptidoglycan synthesis, this compound is also a crucial lipid carrier in the biosynthesis of other cell wall polymers, including wall teichoic acids (WTAs) in Gram-positive bacteria. oup.com WTAs are anionic polymers that are important for various cellular functions, including cell division, ion homeostasis, and pathogenesis. nih.gov
The biosynthesis of WTAs in Staphylococcus aureus begins on the inner leaflet of the cytoplasmic membrane, where the initial sugar units are attached to this compound phosphate. nih.govasm.org The WTA precursor is then assembled on the this compound carrier before being exported across the membrane by an ABC transporter complex, TarGH. nih.govnih.gov The completed WTA polymer is then transferred from this compound to the peptidoglycan. nih.gov The depletion of the this compound pool by inhibiting late stages of WTA synthesis can be detrimental to the cell, highlighting the shared and essential nature of this lipid carrier for both peptidoglycan and WTA biosynthesis. asm.org
Carrier Function for WTA Precursors
In Gram-positive bacteria, this compound is the central lipid carrier for the biosynthesis of wall teichoic acids (WTA). asm.org The process begins on the cytoplasmic side of the membrane where enzymes sequentially assemble the WTA precursor on the this compound phosphate anchor. asm.orgnih.gov
The initial step involves the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) residue from UDP-GlcNAc to this compound phosphate, a reaction catalyzed by the enzyme TarO, to form a GlcNAc-diphospholipid intermediate. asm.org Subsequently, the glycosyltransferase TarA adds a mannosamine (B8667444) (ManNAc) residue, creating a lipid-anchored disaccharide. asm.org Following this, glycerol-phosphate or ribitol-phosphate units are added to build the main chain of the WTA polymer. asm.orgasm.org
Once assembled, the complete WTA precursor, linked to this compound, is translocated across the cytoplasmic membrane by a flippase. ontosight.ai On the exterior surface, the WTA polymer is transferred from the this compound carrier and covalently attached to the peptidoglycan. nih.govasm.org The this compound diphosphate (B83284) is then dephosphorylated and recycled back to the cytoplasm to initiate another round of synthesis. wikipedia.org The sequestration of this compound phosphate by certain antibiotics can inhibit both peptidoglycan and WTA biosynthesis, highlighting the shared and essential nature of this lipid carrier. nih.gov
Genetic Analysis of Conditionally Essential WTA Pathway Genes
Genetic studies have revealed that many genes involved in the later stages of WTA biosynthesis are conditionally essential. nih.gov This means their deletion is lethal under normal conditions but becomes viable if an early step in the pathway, such as the one catalyzed by TarO, is also blocked. nih.govnih.gov This lethality is attributed to the accumulation of toxic this compound-linked intermediates or the depletion of the free this compound phosphate pool, which is also required for the essential process of peptidoglycan synthesis. asm.orgnih.gov
For instance, mutations in genes like tagB, tarF, or tarJ2 in Staphylococcus aureus, which are involved in the later steps of WTA synthesis, lead to growth inhibition. asm.org This growth defect can be rescued by inhibiting the first step of WTA synthesis, for example, by using the antibiotic tunicamycin, which targets TarO. asm.org This observation underscores the critical balance of the this compound cycle and the toxic consequences of its disruption.
The conditional essentiality of these late-stage WTA biosynthetic genes has made them attractive targets for the development of novel antibiotics. asm.orgnih.gov A screening strategy based on this principle has successfully identified small molecules that inhibit the growth of wild-type bacteria but not of mutants defective in the initial steps of WTA synthesis. nih.gov One such inhibitor was found to target TarG, a component of the ABC transporter responsible for exporting WTA to the cell surface. nih.gov
Involvement in Other Cell Envelope Polysaccharide Biogenesis and Transport
Beyond its role in peptidoglycan and WTA synthesis, this compound is a universal carrier lipid involved in the biogenesis of a wide array of other cell envelope polysaccharides. oup.comasm.org
Lipopolysaccharide and O-Antigen Synthesis
In Gram-negative bacteria, this compound is essential for the synthesis of the O-antigen component of lipopolysaccharide (LPS). wikipedia.orgresearchgate.net The O-antigen is a long polysaccharide chain that contributes to the structural integrity of the outer membrane and is a major virulence factor. researchgate.netresearchgate.net
The synthesis of the O-antigen repeating unit occurs on the cytoplasmic face of the inner membrane, where sugar residues are sequentially added to a this compound phosphate anchor. oup.comasm.org The initial step is the transfer of a sugar phosphate from a nucleotide sugar donor to undecaprenyl phosphate. oup.com The completed this compound-linked O-antigen subunit is then flipped across the inner membrane by a protein called Wzx. asm.org In the periplasm, these subunits are polymerized by the Wzy polymerase before being ligated to the lipid A-core oligosaccharide by the WaaL ligase to form the complete LPS molecule. researchgate.netresearchgate.net The this compound diphosphate is then recycled back to the cytoplasm. wikipedia.org
Enterobacterial Common Antigen (ECA) Formation
This compound also serves as the lipid carrier for the synthesis of the Enterobacterial Common Antigen (ECA), a surface polysaccharide found in all members of the Enterobacteriaceae family. oup.comresearchgate.net The biosynthesis of ECA begins on the cytoplasmic side of the inner membrane with the transfer of N-acetylglucosamine-1-phosphate to this compound phosphate, a reaction catalyzed by the WecA transferase. biorxiv.orgasm.org
A trisaccharide repeating unit is then assembled on the this compound carrier. charlotte.edu This this compound-linked trisaccharide is then translocated across the inner membrane by the flippase WzxE. researchgate.net In the periplasm, the repeating units are polymerized. researchgate.net The sequestration of this compound phosphate during ECA synthesis can impact the production of other polysaccharides that share this common carrier. researchgate.net
Capsule Polysaccharide Assembly
Many bacteria produce a protective outer layer called a capsule, which is typically composed of polysaccharides. nih.govresearchgate.net The biosynthesis of many of these capsular polysaccharides (CPS) is dependent on this compound. oup.comasm.org
In a common mechanism known as the Wzy-dependent pathway, the repeating oligosaccharide units of the capsule are assembled on a this compound phosphate carrier at the cytoplasmic face of the inner membrane. nih.govnih.gov The this compound-linked repeating unit is then flipped across the membrane and polymerized in the periplasm. nih.gov Finally, the completed capsule polymer is transferred from the this compound carrier and attached to the cell surface. nih.govresearchgate.net For example, in Staphylococcus aureus, the synthesis of the capsular polysaccharide is thought to follow this Wzy-dependent mechanism, with the final step involving the attachment of the this compound-linked polymer to the peptidoglycan. nih.govresearchgate.net
Exopolysaccharide (EPS) Biosynthesis in Specific Bacterial Species
This compound is also implicated in the biosynthesis of various exopolysaccharides (EPS), which are secreted into the extracellular environment and play roles in biofilm formation, adhesion, and protection. asm.orgnih.gov The specific mechanisms can vary between bacterial species.
In many cases, particularly for heteropolysaccharides, the biosynthesis follows a Wzx/Wzy-dependent pathway similar to that of O-antigen and some capsules, where repeating units are assembled on a this compound carrier. frontiersin.org However, novel mechanisms involving this compound are still being discovered. For instance, in Lactobacillus johnsonii, the synthesis of a branched glucan homopolysaccharide, a type of EPS, has been shown to require a putative this compound glycosyltransferase and a flippase, suggesting an alternative biosynthesis pathway that is independent of the typical glucansucrase enzymes. nih.gov
This compound-Dependent Protein Glycosylation in Prokaryotes
Protein glycosylation, the enzymatic attachment of glycans (carbohydrate chains) to proteins, was once considered a hallmark of eukaryotes. However, it is now firmly established as a widespread and vital post-translational modification in prokaryotes. oup.comwikipedia.org This process is critical for various aspects of bacterial physiology, including cell adhesion, biofilm formation, protein stability, and pathogenicity. wikipedia.orgosti.gov In many bacterial glycosylation systems, the lipid carrier this compound plays a central, indispensable role, acting as a membrane-anchored scaffold for the assembly and transport of oligosaccharides destined for protein attachment. uzh.chnih.gov These this compound-dependent pathways are primarily involved in two major forms of protein glycosylation: N-linked and O-linked glycosylation.
This compound in N-Linked Glycosylation
The most extensively studied prokaryotic N-linked glycosylation system is that of the human pathogen Campylobacter jejuni. oup.com This system mediates the en bloc transfer of a complex heptasaccharide from a this compound carrier to specific asparagine (Asn) residues on target proteins within the periplasm. nih.gov The entire process is orchestrated by the products of the pgl (protein glycosylation) gene cluster. oup.comgoogle.com
The biosynthesis begins on the cytoplasmic face of the inner bacterial membrane. Here, a series of glycosyltransferases sequentially adds nucleotide-activated sugars to undecaprenyl phosphate (this compound phosphate), forming the lipid-linked oligosaccharide (LLO). google.com The glycan assembled in C. jejuni is a branched heptasaccharide with the structure GalNAcα1–4GalNAcα1–4(Glcβ1–3)GalNAcα1–4GalNAcα1–4GalNAcα1–3Bac, where Bac is bacillosamine. nih.gov
Once assembled, the entire this compound-pyrophosphate-linked heptasaccharide is translocated across the inner membrane by a dedicated ABC transporter-like flippase, PglK. oup.comgoogle.com In the periplasm, the oligosaccharyltransferase (OST) PglB, a homolog of the eukaryotic Stt3p subunit, catalyzes the final step. oup.comimrpress.com PglB recognizes the target protein and transfers the heptasaccharide from the this compound carrier to the side-chain nitrogen of an asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline). oup.comnih.gov Research has identified dozens of glycoproteins in C. jejuni that are modified by this pathway, highlighting its global importance to the organism's biology. oup.com
Table 1: Key Components of the Campylobacter jejuni N-Linked Glycosylation Pathway
| Component | Type | Function | Source(s) |
| This compound Phosphate | Lipid Carrier | Membrane-anchored acceptor for initial sugar attachment and scaffold for oligosaccharide assembly. | oup.comuzh.ch |
| pgl gene cluster | Genetic Locus | Encodes the enzymes required for oligosaccharide synthesis, translocation, and transfer to protein. | oup.comnih.gov |
| Glycosyltransferases (e.g., PglH) | Enzymes | Sequentially add nucleotide-activated sugars to the this compound carrier on the cytoplasmic face. | oup.com |
| PglK (WlaB) | Flippase (ABC Transporter) | Translocates the completed this compound-linked oligosaccharide across the inner membrane. | oup.comgoogle.com |
| PglB | Oligosaccharyltransferase (OST) | Catalyzes the en bloc transfer of the oligosaccharide from this compound to the target protein's asparagine residue in the periplasm. | oup.comimrpress.com |
| AcrA, PEB3 | Glycoproteins | Examples of periplasmic proteins that are glycosylated by the Pgl system. | oup.com |
This compound in O-Linked Glycosylation
While some bacterial O-glycosylation pathways involve the direct, cytoplasmic transfer of single sugar residues to proteins, a distinct mechanism dependent on this compound is also utilized, particularly for modifying proteins that are translocated across the inner membrane, such as pilins. uzh.ch This system shares similarities with the Wzy-dependent pathway for lipopolysaccharide (LPS) O-antigen synthesis. uzh.chfrontiersin.org
In this pathway, an oligosaccharide is first assembled on a this compound-pyrophosphate carrier at the cytoplasmic side of the inner membrane. uzh.ch This lipid-linked precursor is then flipped to the periplasmic side. In the periplasm, an O-oligosaccharyltransferase (O-OTase) transfers the pre-assembled glycan from this compound to the hydroxyl group of specific serine (Ser) or threonine (Thr) residues on the target protein. uzh.chimrpress.com
This mechanism is well-documented in pathogens like Neisseria meningitidis and Pseudomonas aeruginosa for the glycosylation of their pilin (B1175004) subunits. uzh.chimrpress.com In N. meningitidis, the O-OTase PglL is a key enzyme in this process. imrpress.com The composition and size of the transferred oligosaccharides can vary significantly between different bacterial species and even strains, contributing to surface antigen diversity. uzh.ch For instance, some strains of P. aeruginosa transfer an oligosaccharide derived from the LPS O-antigen pathway to their pilins, while others have a dedicated pathway for pilin glycosylation. uzh.ch
Table 2: Comparison of this compound-Dependent N- and O-Linked Glycosylation
| Feature | N-Linked Glycosylation (C. jejuni model) | O-Linked Glycosylation (Pilin model) | Source(s) |
| Lipid Carrier | This compound (Undecaprenyl) Phosphate | This compound (Undecaprenyl) Phosphate | oup.comuzh.ch |
| Glycan Assembly | On this compound-pyrophosphate at the cytoplasmic face of the inner membrane. | On this compound-pyrophosphate at the cytoplasmic face of the inner membrane. | uzh.chgoogle.com |
| Translocation | Flipped to the periplasm by a dedicated flippase (e.g., PglK). | Flipped to the periplasm. | oup.comuzh.ch |
| Terminal Enzyme | Oligosaccharyltransferase (OST) (e.g., PglB). | O-Oligosaccharyltransferase (O-OTase) (e.g., PglL). | imrpress.com |
| Linkage to Protein | To the amide nitrogen of an Asparagine (Asn) residue. | To the hydroxyl oxygen of a Serine (Ser) or Threonine (Thr) residue. | oup.comuzh.ch |
| Typical Substrates | Diverse periplasmic and outer membrane proteins. | Pilin subunits, flagellins, and other surface proteins. | oup.comuzh.ch |
Academic Research on Bactoprenol As an Antimicrobial Target
Principles of Targeting Bactoprenol-Mediated Pathways
The cyclic process involving the lipid carrier this compound is fundamental to the construction of the bacterial cell wall, making it a prime target for antimicrobial agents. Disrupting this cycle at various stages can effectively halt cell wall synthesis and lead to bacterial cell death.
Strategies for Disrupting this compound Cycling and Precursor Flux
A critical strategy for antibiotic action is the disruption of the this compound (Lipid II) cycle. asm.org This can be achieved by inhibiting the synthesis of undecaprenyl pyrophosphate (UPP), the precursor to this compound, or by directly targeting UPP itself. asm.org For instance, the antibiotic bacitracin functions by binding to UPP, which obstructs its dephosphorylation and subsequent recycling back to undecaprenyl phosphate (B84403) (Und-P). asm.orgnih.govnih.gov This sequestration of the lipid carrier prevents it from participating in further rounds of peptidoglycan precursor transport.
Another approach is to interfere with the later stages of the cycle. After a peptidoglycan monomer is incorporated into the growing cell wall, bactoprenyl pyrophosphate (C₅₅-PP) is released and must be recycled back to its active phosphate form (C₅₅-P) by membrane-bound phosphatases. Inhibiting these phosphatases effectively traps this compound in its pyrophosphate form, halting the cycle. Furthermore, blocking the synthesis of other cell envelope components that utilize this compound, such as wall teichoic acids (WTA), can lead to the sequestration of the limited pool of this lipid carrier, thereby disrupting peptidoglycan synthesis. asm.orgnih.gov Conditions that interfere with the this compound cycle, including the depletion of this compound itself, are known to trigger cell wall stress responses in bacteria. nih.gov
Sequestration Mechanisms of this compound-Bound Intermediates
A prominent antimicrobial strategy involves the sequestration of this compound-bound intermediates, most notably Lipid II. researchgate.net Lipid II is an essential precursor for the bacterial cell wall and serves as a target for multiple classes of antibiotics. researchgate.netnih.gov These antibiotics, including glycopeptides, lipopeptides, and lantibiotics, function by binding to Lipid II, which effectively removes it from the biosynthetic pathway. researchgate.net This sequestration prevents the transglycosylation and transpeptidation enzymes from accessing their substrate, thereby inhibiting the polymerization of the peptidoglycan layer. nih.gov
The antibiotic vancomycin (B549263), for example, binds to the D-Ala-D-Ala terminus of the pentapeptide of Lipid II, which disrupts cell wall synthesis. nih.gov This binding leads to an accumulation of Lipid II in the membrane. nih.gov Similarly, the lipopeptide antibiotic friulimicin B forms a calcium-dependent complex with this compound phosphate (C55-P), the initial lipid carrier in the cycle, thereby interrupting the entire cell wall precursor pathway. The sequestration of these essential, this compound-anchored building blocks is a highly effective mechanism for inhibiting bacterial growth. researchgate.net
Mechanisms of Action of this compound-Targeting Antibiotics
Lantibiotics (e.g., Nisin, NAI-107)
The formation of these nisin-Lipid II aggregates has been observed in both artificial model membranes and on the bacterial cell surface. nih.gov The stoichiometry for maximal pore formation by nisin has been determined to be a complex of eight nisin molecules and four Lipid II molecules. acs.orgresearchgate.net
Lipid II Binding and Complex Formation
Glycopeptide Antibiotics (e.g., Vancomycin, Oritavancin)
Glycopeptide antibiotics function by impeding the synthesis of the cell wall. nih.gov They achieve this by binding to the D-Ala-D-Ala terminus of the pentapeptide of Lipid II, a key precursor in the bacterial cell wall. nih.govasm.org This action disrupts the subsequent transglycosylation and transpeptidation processes, leading to a compromised cell wall and eventual cell death. nih.gov
The primary mode of action for glycopeptide antibiotics like vancomycin involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) portion of the Lipid II pentapeptide. uu.nlnih.gov This binding physically obstructs the enzymes responsible for incorporating the disaccharide-pentapeptide monomer into the growing peptidoglycan chain. oup.com
Vancomycin's interaction with the D-Ala-D-Ala terminus of Lipid II has been well-established. uu.nlnih.gov This binding sequesters Lipid II, preventing its use in cell wall construction and causing it to accumulate on the cell surface. elifesciences.org The emergence of vancomycin-resistant bacteria, which often substitute the terminal D-Ala with D-Lactate (D-Lac), has spurred the development of second-generation glycopeptides. uu.nlnih.gov
Oritavancin, a semisynthetic lipoglycopeptide, also inhibits transglycosylation by binding to the D-Ala-D-Ala terminus of Lipid II. nih.govresearchgate.net However, its structural modifications, including a hydrophobic side chain, allow for enhanced binding affinity to Lipid II. oup.comtaylorandfrancis.com This hydrophobic tail is thought to anchor the antibiotic to the bacterial membrane, stabilizing its interaction with Lipid II. nih.govtaylorandfrancis.com Oritavancin can also bind to alternative sites on the Lipid II molecule, such as the pentaglycine (B1581309) crossbridge in Staphylococcus aureus or the D-aspartate/D-asparagine cross-bridge in Enterococcus faecium. nih.govdovepress.com This versatility allows it to be effective against some vancomycin-resistant strains where the primary D-Ala-D-Ala target is altered. nih.govdovepress.com
Table 1: Glycopeptide Antibiotics and their Interaction with Lipid II
| Antibiotic | Primary Binding Site on Lipid II | Key Interaction Details |
|---|---|---|
| Vancomycin | D-Ala-D-Ala terminus of the pentapeptide. uu.nlnih.gov | Forms a complex that sterically hinders transglycosylation and transpeptidation. nih.govoup.com |
| Oritavancin | D-Ala-D-Ala terminus and other species-specific sites (e.g., pentaglycine crossbridge). asm.orgnih.govresearchgate.net | Possesses a hydrophobic side chain that anchors it to the cell membrane, enhancing binding affinity. oup.comtaylorandfrancis.com |
Lipopeptide Antibiotics (e.g., Daptomycin (B549167), Friulimicin B, Amphomycin)
Lipopeptide antibiotics represent another class of antimicrobials that interfere with the bacterial cell envelope. While daptomycin is known to disrupt the cell membrane, others like friulimicin B and amphomycin specifically target the this compound cycle. asm.orgnih.gov
Friulimicin B, a cyclic lipopeptide, exhibits its antimicrobial activity by forming a calcium-dependent complex with this compound phosphate (C55-P). asm.orgasm.orgnih.gov This sequestration of C55-P interrupts the cell wall precursor cycle, as this compound phosphate is the carrier molecule for peptidoglycan, teichoic acid, and capsule biosynthesis. asm.orgasm.orgnih.gov By binding directly to this compound phosphate, friulimicin B effectively halts multiple essential pathways for the formation of a functional Gram-positive cell envelope. asm.orgnih.gov
Amphomycin is also understood to inhibit peptidoglycan biosynthesis by interacting with the C55-P carrier lipid. nih.gov It is believed that, similar to friulimicin, amphomycin forms a complex with this compound phosphate, thereby preventing its utilization in the synthesis of Lipid I. nih.govresearchgate.net
The formation of a complex between lipopeptides and this compound phosphate indirectly inhibits the activity of enzymes that rely on C55-P as a substrate. One such key enzyme is MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which catalyzes the first lipid-linked step in peptidoglycan synthesis: the transfer of the soluble cell wall precursor UDP-MurNAc-pentapeptide to this compound phosphate to form Lipid I. nih.gov
By sequestering this compound phosphate, antibiotics like friulimicin B and amphomycin effectively reduce the available substrate for MraY. nih.govasm.org Studies have shown that friulimicin B causes a dose-dependent inhibition of the MraY reaction, leading to a halt in Lipid I and subsequent Lipid II formation. asm.org This inhibition is a direct consequence of the complex formation with C55-P rather than a direct interaction with the MraY enzyme itself. asm.org Similarly, amphomycin has been shown to inhibit the MraY-catalyzed formation of Lipid I. asm.orgnih.gov
Table 2: Lipopeptide Antibiotics Targeting this compound Phosphate
| Antibiotic | Mechanism of Action | Consequence |
|---|---|---|
| Friulimicin B | Forms a Ca²⁺-dependent complex with this compound phosphate (C55-P). asm.orgasm.orgnih.gov | Interrupts the cell wall precursor cycle, inhibiting peptidoglycan and teichoic acid biosynthesis. asm.orgnih.gov |
| Amphomycin | Binds to C55-P, likely forming a complex. nih.govresearchgate.net | Inhibits the MraY-catalyzed synthesis of Lipid I. asm.orgnih.gov |
Complex Formation with this compound Phosphate
Other Antibiotic Classes (e.g., Teixobactin (B611279), Bacitracin, Fosmidomycin)
Several other classes of antibiotics also target the this compound cycle, but through different mechanisms.
Bacitracin, a polypeptide antibiotic, specifically targets undecaprenyl pyrophosphate (UPP or C55-PP), the form of the lipid carrier released after the peptidoglycan subunit is incorporated into the cell wall. nih.govresearchgate.net For the lipid carrier to be recycled and used for another round of synthesis, UPP must be dephosphorylated to undecaprenyl phosphate (UP or C55-P). nih.govfrontiersin.org Bacitracin, in the presence of a divalent metal ion, binds tightly to UPP, preventing this essential dephosphorylation step. asm.orgoup.com This sequestration of UPP leads to a depletion of the available lipid carrier, thereby halting cell wall biosynthesis. frontiersin.orgoup.com
Teixobactin, a novel depsipeptide antibiotic, has a unique mode of action that involves binding to the highly conserved pyrophosphate-sugar moiety of Lipid II and Lipid III (the precursor for wall teichoic acid). rsc.orgmonash.edu By binding to this immutable part of the precursor molecules, teixobactin inhibits multiple cell wall biosynthetic pathways. acs.orgrsc.org This binding also effectively sequesters undecaprenyl pyrophosphate-containing precursors, disrupting the recycling of the lipid carrier. monash.eduacs.org
Table 3: Other Antibiotics Targeting the this compound Cycle
| Antibiotic | Specific Target | Mechanism of Inhibition |
|---|---|---|
| Bacitracin | Undecaprenyl pyrophosphate (UPP). nih.govresearchgate.net | Binds to UPP, preventing its dephosphorylation to UP and blocking lipid carrier recycling. asm.orgoup.com |
| Teixobactin | Pyrophosphate-sugar moiety of Lipid II and Lipid III. rsc.orgmonash.edu | Sequesters multiple cell wall precursors, inhibiting their incorporation and the recycling of UPP. acs.orgrsc.org |
| Fosmidomycin (B1218577) | IspC enzyme in the MEP pathway. frontiersin.orgresearchgate.net | Inhibits the synthesis of isoprenoid precursors, thereby reducing the production of undecaprenyl pyrophosphate. nih.govnih.gov |
Disruption of Isoprenoid Synthesis Affecting this compound Availability
This compound, a C55 isoprenoid lipid carrier, is indispensable for the transport of peptidoglycan precursors across the bacterial cell membrane. rsc.orgwikipedia.org Its synthesis is a critical step in cell wall biogenesis, making the isoprenoid biosynthesis pathway an attractive target for antimicrobial agents. rsc.org Interfering with this pathway can reduce the availability of this compound, thereby inhibiting cell wall construction and impacting bacterial growth and morphology. asm.org
The synthesis of this compound pyrophosphate (this compound-PP) in Escherichia coli is catalyzed by undecaprenyl pyrophosphate synthase (UppS), which adds eight isopentenyl pyrophosphate (IPP) units to farnesyl pyrophosphate (FPP). asm.org This C55-PP is then dephosphorylated to yield the active lipid carrier, this compound phosphate (Und-P). asm.org
Several compounds have been identified that disrupt this essential pathway. Fosmidomycin, for example, is a phosphonic acid antibiotic that inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), a key enzyme in the methylerythritol phosphate (MEP) pathway of isoprenoid synthesis. nih.govwikipedia.org The MEP pathway is responsible for producing the isoprenoid precursors, IPP and dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org By inhibiting Dxr, fosmidomycin effectively halts the production of these precursors, leading to a reduced supply of this compound. nih.govresearchgate.net This, in turn, prevents the assembly of peptidoglycan precursors and can induce a persistent state in bacteria like Chlamydia trachomatis. nih.govplos.org
Another compound, clomiphene, has been identified as an inhibitor of undecaprenyl diphosphate (B83284) synthase (UppS). nih.gov By directly targeting this enzyme, clomiphene blocks the synthesis of the polyisoprenoid chain essential for both peptidoglycan and wall teichoic acid (WTA) synthesis. nih.gov The inhibitory effect of clomiphene can be suppressed by the addition of exogenous undecaprenyl phosphate, confirming its mechanism of action. nih.gov
The following table summarizes key inhibitors of isoprenoid synthesis and their impact on this compound availability.
| Inhibitor | Target Enzyme | Pathway Affected | Effect on this compound | Bacterial Species Studied |
| Fosmidomycin | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) | Methylerythritol phosphate (MEP) pathway | Reduced availability | Chlamydia trachomatis, E. coli, Francisella, Mycobacterium tuberculosis |
| Clomiphene | Undecaprenyl diphosphate synthase (UppS) | Isoprenoid biosynthesis | Direct inhibition of synthesis | Staphylococcus aureus, Bacillus subtilis |
Studies on Bacterial Resistance Mechanisms to this compound-Targeting Agents
Adaptations in Lipid II Structure and Cell Wall Composition
For instance, resistance to glycopeptide antibiotics like vancomycin, which binds to the D-Ala-D-Ala terminus of the Lipid II pentapeptide, is often mediated by the van gene cassette. nih.gov This system alters the pentapeptide structure to D-Ala-D-Lac, significantly reducing the binding affinity of vancomycin. nih.gov However, antibiotics that bind to other parts of the Lipid II molecule, such as the pyrophosphate group, may not be affected by this resistance mechanism. researchgate.net
Changes in the cell wall architecture also contribute to resistance. In some vancomycin-intermediate Staphylococcus aureus (VISA) strains, a thickened cell wall is observed, which is thought to trap the antibiotic and prevent it from reaching its target at the cell membrane. nih.gov Furthermore, alterations in the net charge of the cell wall, often through modifications of teichoic acids, can repel positively charged antimicrobial peptides. uu.nl
The table below details some of the known adaptations in Lipid II and cell wall composition that confer resistance to this compound-targeting agents.
| Resistance Mechanism | Molecular Change | Affected Antibiotic(s) | Example Organism(s) |
| Target site modification | Alteration of Lipid II pentapeptide terminus to D-Ala-D-Lac | Vancomycin | Vancomycin-resistant Enterococci (VRE) |
| Target protection | Thickened peptidoglycan layer | Vancomycin | Vancomycin-intermediate Staphylococcus aureus (VISA) |
| Altered cell wall charge | Modifications to teichoic acids | Cationic antimicrobial peptides | Staphylococcus aureus |
Environmental Factors Influencing Antibiotic Efficacy
The effectiveness of antibiotics, including those targeting the this compound cycle, can be significantly influenced by various environmental factors. mdpi.comnih.gov These factors can promote the development and spread of antibiotic resistance, creating a complex challenge for antimicrobial therapy. nih.govcore.ac.uk
The presence of sub-inhibitory concentrations of antibiotics in the environment, often due to their widespread use in human and veterinary medicine, can exert selective pressure on bacterial populations, favoring the survival and proliferation of resistant strains. nih.gov Environmental pollution with heavy metals can also co-select for antibiotic resistance, as the genes conferring resistance to both types of stressors are often located on the same mobile genetic elements. mdpi.com
Poor sanitation and inadequate wastewater treatment are major contributors to the dissemination of antibiotic-resistant bacteria and resistance genes into the environment. mdpi.commdpi.com Effluents from hospitals and agricultural settings, which often contain high levels of antibiotics and resistant bacteria, can contaminate water sources and soil, facilitating the transfer of resistance to environmental and pathogenic bacteria. nih.govnih.gov
Therapeutic Potential and Challenges in Antibacterial Development
Advantages of Targeting Conserved Non-Protein Cell Wall Components
Targeting conserved, non-protein components of the bacterial cell wall, such as Lipid II and its carrier this compound, offers several advantages in the development of new antibiotics. researchgate.netrsc.org Lipid II is a structurally highly conserved molecule across a wide range of bacterial species, making it a broad-spectrum target. researchgate.netrsc.org Its essential role in peptidoglycan synthesis means that its inhibition is often bactericidal. nih.gov
A key advantage is that non-protein targets are not subject to the same rapid mutational changes that can quickly lead to resistance against protein-targeting antibiotics. nih.govnih.gov While resistance can still emerge through mechanisms like target modification or altered cell wall composition, the evolutionary pressure on a fundamental building block like Lipid II is thought to be more constrained. uu.nl Furthermore, the accessibility of Lipid II on the outer surface of the cytoplasmic membrane makes it a readily available target for extracellular antibiotics. researchgate.netrsc.org
The sequestration of Lipid II by an antibiotic can have multiple downstream effects, including the disruption of membrane integrity and the disorganization of cell wall synthesis machinery, leading to a multifaceted attack on the bacterial cell. rsc.org
Development of Multi-Target and Combination Therapy Approaches
The growing crisis of antibiotic resistance has spurred the development of multi-target and combination therapy approaches. nih.govnih.govacs.org Targeting this compound or the Lipid II cycle is a promising strategy within this paradigm. researchgate.netresearchgate.net
Multi-target antibiotics are single compounds that act on multiple cellular targets, which can reduce the likelihood of resistance development. nih.govacs.org For example, some antibiotics that bind to Lipid II also disrupt the cell membrane, providing a dual mechanism of action. rsc.org
Combination therapy, the use of two or more drugs simultaneously, is another effective strategy. nih.govacs.org This can involve combining a this compound-targeting agent with an antibiotic that has a different mechanism of action, such as a β-lactam. nih.gov For instance, clomiphene, the UppS inhibitor, shows synergistic activity with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another approach is to use antibiotic adjuvants, which are compounds with little to no intrinsic antimicrobial activity but enhance the efficacy of conventional antibiotics. acs.org An example is the combination of β-lactam antibiotics with β-lactamase inhibitors. acs.org
The following table provides examples of multi-target and combination therapy approaches involving the this compound cycle.
| Therapeutic Approach | Example(s) | Mechanism of Action | Potential Advantage(s) |
| Multi-target Antibiotic | Lipid II binders with membrane-disrupting activity | Sequesters Lipid II and disrupts membrane integrity | Dual mechanism reduces likelihood of resistance |
| Combination Therapy | Clomiphene + β-lactam antibiotic | Clomiphene inhibits this compound synthesis, sensitizing the cell to β-lactam-mediated inhibition of peptidoglycan cross-linking | Synergy against resistant strains like MRSA |
| Combination Therapy | Fosmidomycin + Clindamycin (B1669177) | Fosmidomycin inhibits isoprenoid synthesis, while clindamycin inhibits protein synthesis | Used in the treatment of malaria |
| Antibiotic Adjuvant | β-lactam + β-lactamase inhibitor | β-lactamase inhibitor protects the β-lactam from enzymatic degradation | Overcomes a key resistance mechanism |
Advanced Methodologies and Research Techniques in Bactoprenol Studies
In Vitro Reconstitution Systems for Bactoprenol Synthesis and Function
In vitro reconstitution systems are pivotal for dissecting the synthesis and function of this compound and its derivatives. These systems allow researchers to study specific enzymatic reactions in a controlled environment, free from the complexity of a living cell. A common approach involves using membrane preparations from bacteria, such as Micrococcus luteus, which contain the necessary enzymes like MraY and MurG for the synthesis of Lipid I and Lipid II. nih.gov By supplying these preparations with the essential substrates, including this compound phosphate (B84403) (C55-P) and UDP-activated sugars (UDP-MurNAc-pentapeptide and UDP-GlcNAc), scientists can observe the stepwise formation of these critical cell wall precursors. nih.gov
The power of these systems lies in the ability to manipulate the components of the reaction. For instance, purified, recombinant enzymes can be used in place of crude membrane extracts to study the activity of a single enzyme in the pathway. nih.gov This has been instrumental in characterizing the roles of MraY, MurG, FemX, and PBP2 in peptidoglycan synthesis. nih.gov Furthermore, these in vitro setups are invaluable for investigating the mechanism of action of antibiotics. By introducing an inhibitor to the reaction, researchers can pinpoint which enzymatic step is being blocked. nih.gov
Challenges in early research included the limited availability of the C55 isoprenoid alcohol, this compound. nih.gov Initial protocols relied on membrane vesicles from Gram-positive bacteria not only as the source of enzymes but also for the lipid carrier itself. nih.gov Over time, methods for purifying and synthesizing this compound and its derivatives have improved, facilitating more defined in vitro studies. The development of synthetic analogues, such as a p-nitroaniline bactoprenyl phosphate analogue, has also provided valuable tools for assaying enzyme function with greater ease compared to traditional radioactive methods. researchgate.net
The products of these in vitro reactions, such as Lipid I and Lipid II, are typically analyzed using techniques like thin-layer chromatography (TLC) followed by staining or autoradiography if radiolabeled precursors are used. nih.gov This allows for the visualization and quantification of the synthesized molecules, providing clear evidence of enzyme activity and the effects of inhibitors.
Isotopic Labeling and Tracing Techniques
Isotopic labeling is a powerful technique for tracking the journey of atoms through metabolic pathways, including the biosynthesis of this compound and its utilization in cell wall construction. wikipedia.org This method involves using molecules in which one or more atoms are replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgcreative-proteomics.com These labeled compounds act as tracers, allowing researchers to follow their incorporation into various downstream products.
Radiometric Assays for Precursor Incorporation and Enzyme Activity
Radiometric assays offer high sensitivity for measuring enzyme activity and precursor incorporation by using radioactively labeled substrates. creative-enzymes.com In the context of this compound-related pathways, precursors like [¹⁴C]UDP-GlcNAc or [³H]C₅₅-P are frequently used. nih.gov The rate of an enzymatic reaction is determined by measuring the radioactivity of the product after it has been separated from the unreacted substrate. creative-enzymes.com
A key advantage of radiometric assays is their ability to detect very low levels of product, making them more sensitive than many colorimetric or spectrophotometric methods. creative-enzymes.com This sensitivity allows for the use of a wide range of substrate concentrations. creative-enzymes.com Furthermore, these assays are less susceptible to interference from colored compounds present in crude cell extracts. creative-enzymes.com The separation of products from substrates is often achieved using chromatography techniques, such as paper chromatography or thin-layer chromatography, followed by quantification of radioactivity. nih.gov
| Assay Type | Labeled Precursor | Enzyme/Process Studied | Reference |
| Lipid II Synthesis | [¹⁴C]UDP-GlcNAc | Overall peptidoglycan precursor synthesis | nih.gov |
| MraY Activity | [³H]C₅₅-P | Lipid I formation | nih.gov |
| MurG Activity | [¹⁴C]UDP-GlcNAc | Lipid II formation | nih.gov |
| Transpeptidase Activity | Radiolabeled D-alanine | Peptidoglycan cross-linking | nih.gov |
Stable Isotope Labeling for Metabolic Pathway Analysis
Stable isotope labeling is a non-radioactive method used to trace metabolic pathways and determine the absolute quantification of metabolites. wikipedia.orgnih.gov This technique involves feeding cells or in vitro systems with substrates enriched in stable isotopes like ¹³C, ¹⁵N, or ²H. wikipedia.orgcreative-proteomics.com The labeled atoms are incorporated into downstream metabolites, and their distribution can be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfrontiersin.org
This approach provides detailed insights into the metabolic wiring of cells. nih.gov By analyzing the patterns of isotopic enrichment, researchers can understand the origin of metabolites and the relative rates of their production. nih.gov For example, stable isotope labeling can be used to track the flow of carbon from a labeled precursor, like ¹³C-glucose, through central carbon metabolism and into the biosynthesis of this compound and other cell wall components. boku.ac.at
One powerful application is in metabolic flux analysis, which aims to quantify the rates of metabolic reactions. frontiersin.org While a full flux analysis can be complex, stable isotope tracing provides valuable qualitative information about how genetic or environmental changes affect metabolic pathways. nih.gov The technique is becoming more accessible due to the increased availability of high-resolution mass spectrometers. nih.gov
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and analysis of this compound and its associated metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution and in the solid state. ibs.frbruker.com It provides atomic-level information about molecular structure, dynamics, and intermolecular interactions. nih.govazolifesciences.com For this compound and its derivatives, NMR is crucial for confirming their chemical structure, including the specific cis and trans configuration of the isoprene (B109036) units. researchgate.net
NMR is particularly valuable for studying the interactions between this compound-linked precursors, like Lipid II, and other molecules such as enzymes or antibiotics. ibs.fr By observing changes in the NMR signals upon the addition of a binding partner, researchers can gain insights into the binding mechanism and the structural changes that occur. bruker.com Both solution and solid-state NMR can be applied, with solid-state NMR being particularly useful for studying components within intact bacterial cell walls. ibs.fr On-cell NMR techniques even allow for the study of ligand interactions with cell surface molecules in a physiologically relevant context. nih.gov
Different NMR experiments provide different types of information. For instance, Correlation Spectroscopy (COSY) helps identify through-bond proton-proton couplings, while Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space interactions, which is key for determining the 3D structure. azolifesciences.com Heteronuclear Single Quantum Coherence (HSQC) is used to correlate the signals of protons with those of other nuclei like ¹³C or ¹⁵N. azolifesciences.com
Mass Spectrometry for Metabolite Profiling and Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify a wide range of molecules based on their mass-to-charge ratio (m/z). frontiersin.org It is a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. acs.org When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for profiling complex mixtures of metabolites. nih.gov
In the study of this compound, LC-MS/MS (tandem mass spectrometry) is used for the metabolite profiling of bacterial extracts to identify this compound-related intermediates and end-products. jmb.or.kr The high sensitivity of MS allows for the detection of low-abundance metabolites that might be missed by other techniques like NMR. The fragmentation patterns generated in MS/MS experiments provide structural information that aids in the identification of unknown compounds. jmb.or.kr
Metabolite profiling using LC-MS can reveal significant changes in the levels of this compound and its precursors under different conditions, such as upon treatment with an antibiotic. acs.org For example, an accumulation of undecaprenyl phosphate was observed in Klebsiella pneumoniae after treatment with ceftazidime/avibactam, indicating a disruption in the membrane-associated steps of peptidoglycan biosynthesis. acs.org High-resolution mass spectrometry is often employed to determine the elemental composition of molecules with high accuracy. researchgate.net
Thin-Layer Chromatography (TLC) for Lipid Intermediate Analysis
Thin-Layer Chromatography (TLC) is a fundamental and rapid technique for the analysis of this compound-bound lipid intermediates. nih.gov This method separates compounds based on their differential partitioning between a stationary phase, typically a thin layer of silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action.
In the context of this compound studies, TLC is instrumental in separating and identifying intermediates of cell wall synthesis, such as Lipid I and Lipid II, from the free this compound phosphate (C55-P). nih.govnih.gov The separation is based on the distinct polarities of these molecules. The highly hydrophobic this compound moves further up the plate, while the more polar, sugar-containing intermediates like Lipid I and Lipid II have lower retention factors (Rf values) and remain closer to the origin.
Methodology:
Extraction: Lipid intermediates are first extracted from bacterial membranes using organic solvent mixtures, such as a combination of n-butanol and pyridine (B92270) acetate. nih.gov
Stationary Phase: Silica gel plates are commonly used as the stationary phase. nih.gov High-performance TLC (HPTLC) plates may be used for better resolution and sensitivity.
Mobile Phase: The choice of the mobile phase (solvent system) is critical for achieving good separation. A common solvent system for resolving this compound-linked intermediates is a mixture of butanol, acetic acid, water, and pyridine. nih.gov Another reported system utilizes chloroform, methanol, and a sodium borate (B1201080) buffer. nih.gov
Visualization: Since this compound and its derivatives are often colorless, various visualization techniques are employed. libretexts.org
Radiolabeling: A highly sensitive method involves using radiolabeled precursors, such as [¹⁴C]-labeled UDP-N-acetylglucosamine, in the synthesis of the intermediates. nih.gov The separated, radiolabeled spots on the TLC plate can then be visualized by phosphorimaging or quantified by scintillation counting after being excised from the plate. nih.gov
Staining: Various chemical stains can be used for visualization. libretexts.orgfiu.edu
Iodine Vapor: A non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to the lipid spots, making them visible as brown areas. nih.gov
Phosphomolybdic Acid (PMA): A general stain that reacts with many organic compounds, including lipids, to produce dark green or blue spots upon heating. nih.govfiu.edu
Ninhydrin: Specifically detects free amino groups, such as those in the pentapeptide chain of Lipid II, appearing as purple or pink spots. nih.gov
UV Light: If the intermediates are linked to a UV-active molecule or a fluorescent tag, they can be visualized under a UV lamp. nih.govlibretexts.org For instance, fluorescently-labeled this compound analogues allow for direct visualization of both the substrate and product on the TLC plate. nih.gov
The following table summarizes common solvent systems and visualization methods used in TLC analysis of this compound intermediates.
| Mobile Phase Composition | Visualization Method | Target Molecules | Reference |
| Butanol/Acetic Acid/Water/Pyridine | Phosphorimaging, Ninhydrin Staining | Lipid II | nih.gov |
| Chloroform/Methanol/Sodium Borate Buffer | UV Light (365 nm) | Fluorescent this compound Analogs | nih.gov |
| n-Butanol/Pyridine Acetate | Phosphomolybdic Acid Staining, Phosphorimaging | Lipid I, Lipid II | nih.gov |
| Chloroform/Methanol/Water/Ammonia | Not specified | Glycolipid Intermediates | illinois.edu |
Genetic and Molecular Biology Approaches
Gene knockdown and knockout (deletion) studies are powerful tools for elucidating the function of genes involved in the this compound synthesis and utilization pathways. dnascript.comthe-scientist.com By disrupting specific genes, researchers can observe the resulting phenotypic changes, thereby inferring the gene's role in cellular processes. dnascript.com
In many bacteria, genes essential for the synthesis of this compound or its subsequent modification are indispensable for viability. oup.com For example, the mraY gene, which encodes the enzyme that links the first peptidoglycan precursor to this compound phosphate, is essential for bacterial survival. oup.com Attempted deletion of such essential genes often fails unless a complementary copy of the gene is provided elsewhere (e.g., on a plasmid). frontiersin.org
Studies in Staphylococcus aureus have shown that deleting genes involved in the later stages of wall teichoic acid (WTA) synthesis, which also utilizes this compound, leads to growth inhibition. researchgate.netasm.org This is often attributed to the sequestration and depletion of the this compound carrier pool, which then becomes unavailable for the essential process of peptidoglycan synthesis. researchgate.netasm.org
Key Findings from Gene Deletion Studies:
Lethality and Growth Defects: Deletion of genes encoding enzymes in the core this compound synthesis pathway is typically lethal, highlighting the essentiality of this lipid carrier. oup.com Deletion of genes in ancillary pathways that use this compound, such as those for WTA or O-antigen synthesis, can lead to severe growth defects. researchgate.netnih.gov
Phenotypic Changes: In Lactobacillus johnsonii, deletion of a gene encoding a putative this compound glycosyltransferase (FI9785_242) and a neighboring putative flippase (FI9785_241) prevented the production of a specific exopolysaccharide (EPS1) and resulted in a slow-growth phenotype. nih.gov Similarly, in Streptococcus mutans, deficiency of the RgpG enzyme, which initiates the synthesis of the rhamnose-glucose polysaccharide (RGP), caused major defects in cell division and morphology. researchgate.net
Recycling and Resistance: Deletion of genes encoding C55-PP phosphatases, which are responsible for recycling this compound by dephosphorylating undecaprenyl pyrophosphate (UPP), can increase sensitivity to antibiotics like bacitracin that target this step. frontiersin.org
The table below provides examples of genes whose deletion or knockdown has been studied to understand this compound-related pathways.
| Gene(s) | Organism | Function | Phenotype of Deletion/Knockdown | Reference |
| tagB, tarF, tarJ2 | Staphylococcus aureus | Wall Teichoic Acid (WTA) synthesis | Growth inhibition, attributed to this compound depletion | researchgate.netasm.orgasm.org |
| FI9785_242 (putative this compound glycosyltransferase) | Lactobacillus johnsonii | Exopolysaccharide (EPS) synthesis | Prevents EPS1 production, slow-growth phenotype | nih.gov |
| csbB | Bacillus subtilis | Putative this compound glycosyltransferase | In the absence of YfhO, leads to accumulation of glycosylated this compound, reducing the free this compound pool and activating the SigM stress response | nih.gov |
| rgpG | Streptococcus mutans | Rhamnose-glucose polysaccharide (RGP) synthesis | Defects in cell division, altered cell morphology, reduced biofilm formation | researchgate.net |
| bcrC, uppP | Bacillus subtilis | Undecaprenyl pyrophosphate (UPP) phosphatases | Increased sensitivity to bacitracin, morphological defects | frontiersin.org |
Conditional essentiality is a phenomenon where a gene is essential for viability under one condition but dispensable under another. This concept is particularly relevant for dissecting this compound-dependent biosynthetic pathways. nih.gov Many pathways for cell surface polysaccharides, such as wall teichoic acids (WTA) or O-antigens, are not essential for bacterial survival in laboratory conditions. However, the enzymes acting in the later steps of these pathways often become essential if the initial step of the pathway is active. nih.govnih.gov
This conditional essentiality is thought to arise from two main, non-exclusive mechanisms:
Depletion of this compound: The initiation of the pathway consumes this compound phosphate. If downstream steps are blocked, this compound-linked intermediates accumulate, sequestering the lipid carrier and making it unavailable for essential processes like peptidoglycan synthesis. nih.govasm.org
Toxicity of Intermediates: The accumulation of the this compound-linked intermediates themselves may be toxic to the cell. nih.gov
A powerful application of this principle is in screening for inhibitors. A pair of bacterial strains is used: a wild-type strain and a mutant strain where the first gene of the target pathway has been deleted (e.g., ΔtarO in the S. aureus WTA pathway). nih.govnih.gov This ΔtarO mutant cannot initiate WTA synthesis and therefore does not require the downstream, conditionally essential enzymes for growth. nih.gov A compound that inhibits the growth of the wild-type strain but not the ΔtarO mutant is likely targeting one of these conditionally essential enzymes. nih.govnih.gov This strategy cleverly converts a non-essential pathway into a reporter for its own inhibition.
This approach was successfully used to discover a small molecule that inhibits TarG, a component of the ABC transporter that exports WTAs, validating the strategy for identifying inhibitors of conditionally essential enzymes. nih.gov
Transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins) are global approaches used to understand the cellular response to the perturbation of this compound synthesis or function. nih.govfrontiersin.orgfrontiersin.org When the this compound cycle is disrupted, either by mutation or by antibiotics, bacteria mount a complex stress response that can be mapped at the level of gene expression and protein synthesis. rsc.orguva.nl
Transcriptomic Analysis (RNA-Seq): RNA sequencing (RNA-Seq) provides a comprehensive snapshot of the genes that are up- or downregulated in response to a specific stress. frontiersin.orggenewiz.com When bacterial cells are treated with compounds that interfere with this compound-dependent processes, a characteristic transcriptional profile often emerges. For example, inhibition of the mevalonate (B85504) (MVA) pathway in S. aureus, which supplies the precursors for this compound, leads to:
Upregulation of the cell wall stress stimulon: A set of genes that responds to the inhibition of peptidoglycan biosynthesis is dramatically upregulated. rsc.org
Upregulation of this compound synthesis/recycling genes: The cell attempts to compensate for the shortage by increasing the expression of genes involved in making and recycling the carrier lipid. rsc.org
Downregulation of primary metabolism: Genes required for processes like nucleotide and amino acid biosynthesis are often downregulated as the cell enters a state of growth arrest. rsc.org
Proteomic Analysis: Proteomic studies, often using techniques like two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) or mass spectrometry, analyze changes in the protein landscape of the cell. nih.govembopress.org These studies can identify specific "marker proteins" that are consistently upregulated in response to a particular type of stress. nih.govuva.nl
For instance, when Bacillus subtilis is treated with antibiotics that interfere with the membrane-bound steps of cell wall synthesis (the this compound cycle), the protein YtrE has been identified as a reliable marker for this specific type of stress. nih.govuva.nl Proteomic analysis of S. aureus response to daptomycin (B549167), an antibiotic that affects membrane integrity, has also revealed changes in the expression of enzymes involved in phospholipid metabolism, a process indirectly linked to the membrane environment where this compound functions. mdpi.com
These "omics" approaches provide a systems-level view of how bacteria sense and respond to disruptions in the essential this compound pathway, revealing complex regulatory networks and potential new targets for antimicrobial drugs. nih.govfrontiersin.org
Conditional Essentiality Assays for Pathway Dissection
Microscopic and Imaging Techniques
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that is invaluable for studying the surface morphology of bacterial cells. mdpi.com In the context of this compound research, SEM is used to perform morphometric analysis—the quantitative measurement of cell shape and size—to characterize the physical consequences of disrupting this compound-dependent pathways. mdpi.com
Since this compound is the essential carrier for peptidoglycan monomers, any interference with its availability or recycling directly impacts the integrity and proper assembly of the cell wall. wikipedia.org This often leads to visible deformities in cell shape, size, and division processes.
Research Findings:
Cell Division Defects: In Streptococcus mutans, deleting the rgpG gene, which encodes the first enzyme for the this compound-dependent synthesis of rhamnose-glucose polysaccharide (RGP), results in major defects in cell division. SEM and Transmission Electron Microscopy (TEM) analyses revealed that the mutant cells, unlike the spherical wild-type, grew in chains of swollen, squarish cells with aberrant septation. researchgate.net
Altered Cell Morphology: A triple mutant of S. mutans lacking rgpG and two other genes involved in cell envelope biogenesis (brpA and psr) displayed even more severe defects, appearing as giant cells with multiple, asymmetric septa. researchgate.net
Quantification of Deformities: Morphometric analysis allows researchers to quantify these changes by measuring parameters such as cell length, width, and aspect ratio. mdpi.com For example, a decrease in the level of the FtsZ protein, a key component of the cell division machinery whose function is linked to peptidoglycan synthesis, leads to an increase in cell length. mdpi.com Such quantitative data provides a robust way to assess the impact of genetic mutations or chemical inhibitors on cell wall integrity. nih.govnih.gov
By visualizing and quantifying cell wall deformities, SEM provides direct physical evidence for the critical role of this compound in maintaining bacterial shape and facilitating proper cell division.
Fluorescence Microscopy for Localization and Dynamics of Cell Wall Synthesis
Fluorescence microscopy has become an indispensable tool for investigating the spatial and temporal organization of bacterial cell wall synthesis, a process in which this compound is a central lipid carrier. nih.gov This technique allows researchers to visualize the sites of new peptidoglycan (PG) incorporation and to track the location of key synthesis enzymes in living cells. nih.govrsc.org By understanding where and when the cell wall is assembled, insights can be gained into this compound's role in delivering PG precursors to these specific locations. nih.gov
One powerful approach involves the use of fluorescently-labeled D-amino acids (FDAs) or other PG precursors that are incorporated into the nascent cell wall during synthesis. rsc.org This allows for the direct visualization of active synthesis sites, which in rod-shaped bacteria are typically associated with cell elongation and septum formation. nih.gov
Another key strategy is the genetic fusion of fluorescent proteins, such as Green Fluorescent Protein (GFP), to enzymes involved in the cell wall biosynthesis pathway. nih.gov For instance, researchers have created strains expressing GFP-tagged versions of Penicillin-Binding Proteins (PBPs), which catalyze the final steps of PG assembly, and MurG, the enzyme that synthesizes Lipid II on a this compound carrier. nih.govpnas.org Observing the localization of these fluorescently-tagged proteins provides critical information about the organization of the synthesis machinery.
Furthermore, fluorescence microscopy is instrumental in studying the effects of antibiotics that target this pathway. Treatment with antibiotics can cause the delocalization of these essential proteins, which can be monitored in real-time. pnas.org For example, the antibiotic daptomycin has been shown to cause the delocalization of MurG, indicating an interruption of the cell wall synthesis process. pnas.org Similarly, the localization of the cell division protein MinD, often visualized with a GFP-fusion, can be used to assess membrane potential, which is disrupted by some antibiotics that interfere with this compound-linked precursors. nih.gov
Key Research Findings from Fluorescence Microscopy:
| Observation | Implication for this compound's Role | Citation |
| Localization of new peptidoglycan (PG) incorporation at specific sites (e.g., septum, sidewall). | Indicates targeted delivery of this compound-linked precursors (Lipid II) to active growth zones. | nih.govrsc.org |
| GFP-tagged MurG localizes to specific membrane domains. | Suggests this compound and its associated enzymes are part of organized complexes (synthasomes). | pnas.org |
| Delocalization of MurG-GFP upon treatment with certain antibiotics. | Demonstrates that disruption of the membrane or precursor availability affects the localization of the machinery that utilizes this compound-Lipid II. | pnas.org |
| Altered localization of GFP-MinD after antibiotic treatment. | Indicates that antibiotics targeting this compound-bound precursors can cause secondary effects like membrane depolarization. | nih.gov |
Optical Sectioning Microscopy for Antibiotic-Membrane Interactions
Optical sectioning microscopy is a powerful technique used to visualize the fine details of interactions between antibiotics and bacterial membranes without the distracting blur from out-of-focus planes. This method is particularly valuable for studying how antibiotics target this compound-containing precursors, such as Lipid II, within the context of a lipid bilayer. researchgate.netresearchgate.net
Researchers have employed this technique to directly observe the interaction of fluorescently labeled antibiotics with giant unilamellar vesicles (GUVs), which are model membrane systems that can be doped with purified this compound precursors. researchgate.netresearchgate.net For example, the lantibiotic nisin, which targets Lipid II, has been studied using this approach. By labeling nisin with a fluorescent dye, its binding to GUVs containing Lipid II can be visualized. These studies reveal that nisin and Lipid II form aggregates within the membrane, providing direct evidence for the sequestration of this crucial this compound-bound building block. researchgate.netresearchgate.net This sequestration prevents the precursor from being used in cell wall synthesis and can also lead to the formation of pores in the membrane. researchgate.net
The insights gained from optical sectioning microscopy are crucial for understanding the precise mechanisms of antibiotics that target this compound-mediated processes. It allows for a visual confirmation of binding events and can reveal the larger-scale consequences of these interactions, such as the formation of protein-lipid clusters or pores, which contribute to the antibiotic's bactericidal activity. researchgate.net
High-Throughput Screening Platforms for Inhibitor Discovery
The essential role of this compound in bacterial viability makes the enzymes involved in its synthesis and utilization prime targets for new antibiotics. rsc.org High-throughput screening (HTS) provides the necessary platform to test vast libraries of chemical compounds for their ability to inhibit these processes.
Cell-Based Assays Targeting this compound-Related Enzymes (e.g., UppS)
Cell-based assays are a primary tool in the discovery of new antibacterial agents because they screen for compounds that are effective against whole, living bacteria. A sophisticated cell-based screening platform has been developed to specifically enrich for inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), the enzyme that synthesizes the 55-carbon chain of this compound. acs.orgacs.org
This strategy often begins with a broad screen of a large chemical library (e.g., over 140,000 compounds) for general growth inhibition against a model Gram-positive organism like Bacillus subtilis. acs.orgacs.org The initial "hits" from this screen are then subjected to a crucial secondary assay to identify those that specifically target the this compound pathway. A common method is the "antagonism assay," which uses a known inhibitor of a late-stage step in a this compound-dependent pathway, such as the wall teichoic acid (WTA) inhibitor targocil (B611154). acs.org The logic is that if a compound inhibits an early step, like UppS, it will reduce the availability of this compound. This reduction in the this compound pool will make the cell less sensitive to a late-stage inhibitor that requires the accumulation of this compound-linked intermediates to be effective. Therefore, compounds that antagonize (i.e., reduce the effectiveness of) targocil are prioritized as potential UppS inhibitors. acs.orgacs.org
This multi-step approach effectively filters a large number of initial hits down to a manageable set of high-priority candidates for further characterization. acs.org
Table: HTS Workflow for UppS Inhibitor Discovery
| Step | Description | Purpose | Citation |
| 1. Primary Screen | A large, diverse library of small molecules is screened for growth inhibition of B. subtilis or S. aureus. | Identify any compound with antibacterial activity. | acs.orgacs.org |
| 2. Secondary Screen (Antagonism Assay) | Hits from the primary screen are tested for their ability to reduce the activity of a late-stage pathway inhibitor (e.g., targocil). | Enrich for compounds that inhibit early, upstream steps in this compound-dependent pathways, such as UppS. | acs.org |
| 3. Hit Prioritization | Compounds showing the strongest antagonism are selected. | Focus resources on the most promising candidates that likely act on the desired pathway. | acs.org |
| 4. In Vitro Validation | Prioritized compounds are tested against the purified enzyme (e.g., UppS) in a biochemical assay. | Confirm direct inhibition of the target enzyme. | acs.orgacs.org |
In Vitro Enzymatic Assays for Compound Characterization
Once potential inhibitors are identified through cell-based screening, in vitro enzymatic assays are essential to confirm their direct target and to characterize their mechanism of action. acs.orgacs.org These assays use purified enzymes and substrates in a controlled, cell-free environment.
For UppS, a common assay measures the enzyme's activity by detecting the release of pyrophosphate, a byproduct of the condensation reaction that elongates the isoprenoid chain. acs.org UppS catalyzes the addition of eight isopentenyl pyrophosphate (IPP) molecules to a farnesyl pyrophosphate (FPP) starter unit. acs.org The activity of potential inhibitors is measured by quantifying the reduction in pyrophosphate production. acs.org
For enzymes further down the pathway, such as MraY and MurG, which create Lipid I and Lipid II respectively, assays are performed using purified this compound phosphate (C₅₅-P) and radiolabeled UDP-activated sugar precursors (e.g., [¹⁴C]UDP-GlcNAc). nih.govnih.gov The reaction products, which are this compound-linked, can be separated from the water-soluble substrates by solvent extraction (e.g., with butanol) and quantified by thin-layer chromatography (TLC) and autoradiography or scintillation counting. nih.govnih.gov By testing compounds against a cascade of these purified enzymes, researchers can pinpoint the exact step of the pathway that is being inhibited. nih.gov
Fluorescent substrate analogs have also been developed, such as those that mimic FPP, which can be incorporated by UppS to produce a fluorescent this compound analog. nih.gov These probes allow for more direct and often more sensitive detection of enzyme activity in inhibition assays. nih.gov
Table: Key Enzymes and In Vitro Assay Characteristics
| Enzyme | Function | Substrates in Assay | Product Detected | Method of Detection | Citation |
| UppS | Synthesizes undecaprenyl pyrophosphate (C₅₅-PP) | Farnesyl pyrophosphate (FPP), Isopentenyl pyrophosphate (IPP) | Pyrophosphate (byproduct) | Colorimetric or fluorescent pyrophosphate detection kits | acs.org |
| MraY | Synthesizes Lipid I | C₅₅-P, UDP-MurNAc-pentapeptide | This compound-PP-MurNAc-pentapeptide (Lipid I) | TLC separation of radiolabeled or fluorescent lipid product | nih.govnih.gov |
| MurG | Synthesizes Lipid II | Lipid I, UDP-GlcNAc | This compound-PP-MurNAc-pentapeptide-GlcNAc (Lipid II) | TLC separation of radiolabeled or fluorescent lipid product | nih.govnih.gov |
Emerging Research Directions and Future Perspectives
Metabolic Engineering for Modulating Bactoprenol Production and Related Compounds
Metabolic engineering, which involves the targeted modification of genetic and regulatory processes, is a powerful approach to enhance the production of specific compounds like this compound or to study the effects of its depletion. nih.gov
This compound is an isoprenoid, a large class of molecules synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net Bacteria produce these precursors via two primary pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. rsc.orgscience.gov The MEP pathway is essential in most bacterial pathogens, making it a promising target for new anti-infective agents. science.gov
Optimization efforts focus on increasing the carbon flux towards IPP and DMAPP. Strategies include the overexpression of key, rate-limiting enzymes in these pathways. For instance, in Escherichia coli, which uses the MEP pathway, engineering efforts have targeted enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and isopentenyl pyrophosphate isomerase (IspA) to boost the supply of isoprenoid precursors. researchgate.netfrontiersin.org In some industrial applications using Lactobacillus species, which utilize the MVA pathway, overexpressing enzymes such as mevalonate kinase and phosphomevalonate kinase has led to significant yield improvements of this compound.
| Pathway | Key Enzymes for Overexpression | Organism Example | Outcome |
| MEP Pathway | 1-deoxy-D-xylulose 5-phosphate synthase (DXS), IspA | Escherichia coli | Increased isoprenoid precursor pool researchgate.netfrontiersin.org |
| MVA Pathway | Mevalonate kinase, Phosphomevalonate kinase | Lactobacillus spp. | Increased this compound yield (up to 120 mg/L) |
Once the precursor supply is enhanced, the metabolic flux must be directed specifically towards the C55 isoprenoid chain of this compound. This is primarily accomplished by the enzyme undecaprenyl pyrophosphate synthase (UppS), which sequentially adds eight IPP units to a farnesyl pyrophosphate (FPP) molecule.
Metabolic engineering strategies to enhance this compound flux include:
Overexpression of UppS: Increasing the cellular concentration of UppS can pull the metabolic flow from FPP towards undecaprenyl pyrophosphate (UPP), the direct precursor to this compound. frontiersin.org
Downregulation of Competing Pathways: Isoprenoid precursors, particularly FPP, are branch points for other essential biosynthetic pathways, such as those for quinones (involved in respiration) and carotenoids. rsc.org By down-regulating the genes for enzymes in these competing pathways, more FPP can be made available for UppS. For example, transcriptional analysis in Staphylococcus aureus showed that inhibiting early steps in the MVA pathway led to the downregulation of genes involved in the biosynthesis of the carotenoid staphyloxanthin, while upregulating genes for this compound synthesis. rsc.org
Heterologous Gene Expression: Introducing genes from different organisms can create more efficient pathways. For example, transferring an entire biosynthetic gene cluster to a host like E. coli or Saccharomyces cerevisiae, which are well-understood and easily manipulated, can optimize the production of the desired compound. nih.gov
Optimization of Isoprenoid Biosynthesis Pathways
Synthetic Biology Approaches in this compound Research
Synthetic biology offers a more advanced toolkit for engineering biological systems, moving beyond simple overexpression or deletion of native genes to the design of novel functions and circuits. forskningsetikk.nofrontiersin.org
Synthetic biology enables the rational design and construction of entirely new pathways for producing this compound or related molecules. forskningsetikk.no This "bottom-up" approach involves assembling essential genes in a minimal synthetic cell or a heterologous host. forskningsetikk.no For instance, researchers have successfully introduced plant-derived terpenoid biosynthesis pathways into microbial hosts like E. coli and yeast. mdpi.com
A novel mechanism for homopolysaccharide synthesis that is dependent on a putative this compound glycosyltransferase and flippase has been identified in Lactobacillus johnsonii. nih.gov This discovery, which deviates from the typical glucansucrase pathway, suggests that novel biosynthetic routes involving this compound can be uncovered and potentially engineered for producing new polymers. nih.gov The construction of a heterologous system in E. coli to produce bactoprenyl diphosphate-linked acetamido-4-amino-6-deoxygalactopyranose, a key precursor for the capsular polysaccharide A of Bacteroides fragilis, demonstrates the power of synthetic biology to reconstitute complex, multi-enzyme pathways in vitro and in vivo. researchgate.net
A significant challenge in metabolic engineering is the rapid screening of vast libraries of engineered strains to find the highest producers. Genetically encoded biosensors, which detect specific metabolites and convert this information into a measurable output (like fluorescence), are powerful tools for high-throughput screening and dynamic pathway regulation. nih.gov
While specific biosensors for this compound itself are not yet widely reported, whole-cell biosensors have been developed to detect stress caused by the inhibition of cell wall biosynthesis—a process directly dependent on this compound. nih.gov For example, biosensor strains of S. aureus have been created with a reporter gene (lacZ) fused to promoters of genes that are induced upon cell wall stress, such as PmurZ. nih.gov These biosensors show a specific response to cell wall biosynthesis inhibitors (CWBIs), which often function by targeting Lipid II or the this compound cycle. nih.govresearchgate.net Such systems can be used to screen for compounds that disrupt this compound-dependent pathways or to identify genetic modifications that lead to the accumulation of pathway intermediates, which might trigger the sensor. nih.govscispace.com
| Biosensor Type | Principle | Application in this compound Research |
| Whole-cell CWBI sensor | Reporter gene fused to a cell wall stress-responsive promoter (e.g., PmurZ in S. aureus) | High-throughput screening for antibiotics that inhibit this compound-mediated precursor cycling. nih.gov |
| Metabolite-responsive sensor | A transcription factor or riboswitch that responds to a specific pathway intermediate. | Dynamic regulation of metabolic flux to avoid accumulation of toxic intermediates and enhance final product titer. nih.gov |
Design and Construction of Novel Biosynthetic Pathways
Interplay between Primary and Secondary Metabolism in this compound-Dependent Processes
Primary metabolism comprises the essential chemical reactions for growth, development, and reproduction, while secondary metabolism produces compounds that are not essential for survival but are important for ecological interactions, such as antibiotics and pigments. microbenotes.com this compound is a key player at the interface of these two metabolic realms.
This compound's primary role is as the essential lipid carrier for the building blocks of peptidoglycan and wall teichoic acids, processes fundamental to cell survival. rsc.orgasm.org However, this limited pool of this compound is also required for the synthesis of other cell surface polysaccharides, including capsules and O-antigens, which can be considered secondary metabolites that contribute to virulence and environmental interaction. rsc.org
This dual demand creates a critical metabolic node. The cell must carefully regulate the flux of this compound to balance the needs of essential cell wall growth with the production of other surface structures. For example, inhibition of the late stages of wall teichoic acid (WTA) synthesis can be lethal, not just because of the lack of WTA, but because it is proposed to lead to the depletion of the this compound-phosphate carrier lipid, starving the essential peptidoglycan synthesis pathway. asm.orgasm.org This highlights a direct competition for this compound between two major biosynthetic pathways.
Furthermore, the precursors for this compound, derived from the isoprenoid pathway, are also the building blocks for a vast array of secondary metabolites. mdpi.com The interconnectedness of fatty acid and polyketide biosynthesis, which share precursors with primary metabolism, provides a model for understanding how primary pathways like isoprenoid synthesis can be linked to secondary metabolite production. nih.gov Engineering strategies that redirect precursor flux toward this compound will inevitably impact the synthesis of other isoprenoid-derived secondary metabolites, demonstrating the intricate crosstalk between these fundamental cellular processes. uni-bonn.de
Novel Drug Discovery Strategies Targeting this compound Pathways
The increasing prevalence of antibiotic-resistant bacteria necessitates innovative approaches to drug discovery. Pathways involving the lipid carrier this compound are a focal point for such research due to their essential role in the biosynthesis of the bacterial cell wall. researchgate.netnih.gov Targeting the membrane-associated steps of cell wall synthesis, particularly the cycling of this compound-bound precursors like Lipid II, is a validated antibacterial strategy. researchgate.netresearchgate.net
Exploration of Natural Product Libraries and Chemical Synthesis
Natural products have historically been a rich source of antibiotics, and many have been found to inhibit the membrane-associated steps of peptidoglycan synthesis by targeting this compound or its derivatives. researchgate.netresearchgate.net These compounds belong to diverse chemical classes, including glycopeptides, lipopeptides, and lantibiotics. researchgate.net
A prominent strategy involves targeting Lipid II, the this compound-linked precursor molecule for peptidoglycan synthesis. researchgate.netcarb-x.org This approach is effective because Lipid II is an essential, structurally conserved molecule accessible on the outer surface of the cytoplasmic membrane. researchgate.net Various natural products function by binding to different parts of the Lipid II molecule:
Vancomycin (B549263) , a glycopeptide, targets the D-Ala-D-Ala terminus of the pentapeptide stem of Lipid II. researchgate.netcarb-x.org
Lantibiotics like Nisin and other compounds such as ramoplanin and mersacidin have overlapping binding sites on the disaccharide-diphosphate backbone of Lipid II. researchgate.net Nisin, for instance, uses its first two rings to bind to the pyrophosphate moiety of Lipid II, directly inhibiting cell wall synthesis. researchgate.net
Friulimicin B , a lipopeptide, inhibits cell wall biosynthesis by forming a complex with this compound phosphate (B84403) (C55-P), the active carrier form of this compound. researchgate.netwikipedia.org
Other antibiotics target the this compound carrier lipid cycle directly. Bacitracin , for example, inhibits the dephosphorylation of this compound pyrophosphate (this compound-P-P), preventing the regeneration of the this compound phosphate carrier required for the synthesis of new peptidoglycan precursors. basicmedicalkey.combasicmedicalkey.com This sequestration of the lipid carrier is a powerful mechanism with low potential for developing single-step, target-based resistance. researchgate.netcarb-x.org
The exploration of natural product libraries, coupled with chemical synthesis, continues to be a fruitful avenue for discovering novel antibacterial agents. Synthetic chemistry allows for the modification of these natural scaffolds to improve their efficacy, pharmacokinetic properties, and ability to overcome resistance. bohrium.com For example, derivatives of natural product inhibitors are being developed to sequester Lipid II or this compound-P. carb-x.org Furthermore, synthetic inhibitors targeting enzymes in the this compound pathway, such as TarO inhibitors, are being designed and optimized. bohrium.com
Application of Artificial Intelligence and Computational Design in Antibacterial Development
The integration of artificial intelligence (AI) and computational design has emerged as a powerful tool to accelerate the discovery and development of new antibiotics targeting this compound-dependent pathways. nih.govopenreview.net These technologies offer innovative methods for identifying potential antibacterial compounds and optimizing their properties, thereby streamlining the development pipeline and reducing associated time and costs. nih.govopenreview.net
Key applications include:
Predictive Modeling and High-Throughput Screening: AI and machine learning algorithms can analyze vast libraries of chemical compounds to identify candidates with potential antibacterial activity. nih.gov By applying predictive computer-aided drug discovery (CADD) techniques, researchers can screen entire databases and recommend compounds that are more likely to bind to a specific drug target, such as enzymes in the this compound pathway or Lipid II itself. nih.gov This significantly improves hit rates compared to random screening. nih.gov
Rational Drug Design: AI models can analyze the molecular structures of existing antibiotics and their protein targets to guide the rational design of new drugs with enhanced potency and specificity. nih.gov There are two primary CADD approaches:
Structure-Based Drug Design (SBDD): This method utilizes the 3D structural information of macromolecular targets to identify key interaction sites essential for their biological function. rsc.org This information can then be used to design drugs that compete with these interactions, disrupting vital bacterial pathways. rsc.org
Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods use the properties of known active molecules (ligands) to develop a model that can predict the activity of new compounds. nih.govrsc.org
Optimization of Compounds: Once a hit is identified, computational tools can be used for further optimization to ensure the compound can effectively traverse the bacterial cell wall to reach its intracellular target, if necessary. nih.gov Machine learning techniques have been successfully used to optimize the structure of lead compounds targeting bacterial cell wall synthesis. nih.gov
Identifying Novel Therapeutic Targets: AI can also be used to identify new therapeutic targets by analyzing the growing genomic and transcriptional data from resistant bacteria. nih.gov This can uncover previously unexploited vulnerabilities in this compound-related pathways.
These computational strategies, by learning from the natural world and vast datasets, can achieve accuracies not possible with conventional methods and are accelerating the identification of experimentally validated antibiotics. nih.gov
Unraveling Conditional Essentiality of this compound-Dependent Pathways for Therapeutic Exploitation
A fascinating and therapeutically promising concept in antibacterial drug discovery is that of "conditional essentiality". nih.govnih.gov A gene is considered conditionally essential if it is not required for viability under normal conditions but becomes essential under specific circumstances, such as in the presence of a functional metabolic pathway. nih.govnih.gov This phenomenon is particularly relevant to several this compound-dependent biosynthetic pathways that produce non-essential cell surface polysaccharides, such as O-antigen, capsular polysaccharide, and wall teichoic acid (WTA). nih.govacs.org
In many of these pathways, the initial enzymes (often glycosyltransferases) are non-essential. basicmedicalkey.com However, the downstream enzymes that continue the synthesis process are conditionally essential. nih.govbasicmedicalkey.com This means they cannot be deleted from the bacterial genome unless one of the initial, flux-committing enzymes is also deleted. nih.govbasicmedicalkey.com The prevailing hypothesis for this observation is that blocking the pathway after it has been initiated leads to the accumulation of toxic this compound-linked intermediates or the depletion of this compound-phosphate, which is essential for peptidoglycan synthesis. nih.govnih.gov This deleterious effect ultimately triggers growth arrest. nih.govtechnion.ac.il
This mixed pattern of gene dispensability can be cleverly exploited to discover novel antibiotics. The strategy involves a cell-based, pathway-specific screen using paired bacterial strains:
A wild-type strain with a fully functional pathway.
A mutant strain where the pathway is inactivated at the initial step (e.g., by deleting the gene for the first enzyme, like tarO in WTA synthesis). nih.govbasicmedicalkey.com
A library of small molecules is then screened against both strains. Compounds that inhibit the growth of the wild-type strain but have no effect on the mutant strain are likely to be specific inhibitors of the downstream, conditionally essential enzymes in the pathway of interest. nih.govbasicmedicalkey.com This approach combines the advantages of in vitro and in vivo screening by focusing on specific pathway targets within a cellular context. basicmedicalkey.com
A successful application of this strategy led to the discovery of 1835F03 (7-chloro-N,N-diethyl-3-(phenylsulfonyl)- nih.govnih.govbasicmedicalkey.comtriazolo[1,5-a]quinolin-5-amine), an inhibitor of WTA biosynthesis in Staphylococcus aureus. nih.govtechnion.ac.il Further investigation identified its molecular target as TarG , the transmembrane component of the ABC transporter responsible for exporting WTAs to the cell surface. nih.govtechnion.ac.il The discovery of this molecule validates the chemical genetics strategy of targeting conditionally essential enzymes and demonstrates its potential for application to other this compound-dependent pathways in the search for new antibacterial agents. nih.govacs.org Exploiting conditional essentiality represents a novel paradigm for drug discovery, as resistance to such an inhibitor would likely arise from mutations that inactivate the entire virulence pathway, potentially rendering the pathogen less harmful. nih.gov
Q & A
Q. What is the biochemical role of bactoprenol in bacterial cell wall synthesis, and how can its activity be experimentally validated?
this compound (C55-undecaprenyl phosphate) acts as a lipid carrier, shuttling hydrophilic peptidoglycan precursors (e.g., Lipid I and II) across the hydrophobic cell membrane. To validate its role:
- Use radiolabeled substrates (e.g., ³²P-labeled this compound) to track precursor translocation via thin-layer chromatography .
- Employ enzyme inhibition assays targeting MraY (which transfers UDP-MurNAc-pentapeptide to this compound) and MurG (which adds GlcNAc to Lipid I), measuring activity changes via HPLC or mass spectrometry .
Q. Which bacterial enzymes interact directly with this compound-bound intermediates, and how are these interactions characterized?
Key enzymes include:
- MraY : Catalyzes the first membrane-bound step, forming Lipid I. Characterize interactions using crystallography or surface plasmon resonance to determine binding kinetics .
- MurJ : A flippase responsible for translocating Lipid II. Use gene knockout strains to observe peptidoglycan synthesis defects via transmission electron microscopy (TEM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibiotic efficacy targeting this compound-bound intermediates?
Discrepancies (e.g., variable inhibition by lantibiotics like NAI-107) may arise from:
- Strain-specific differences in this compound pool sizes. Quantify this compound levels using LC-MS across bacterial strains .
- Membrane composition variations . Use artificial lipid bilayers to standardize experimental conditions and assess antibiotic binding affinity via fluorescence quenching assays .
Q. What advanced techniques quantify this compound’s membrane translocation efficiency in real time?
- Fluorescence microscopy : Label Lipid II with BODIPY-FL and track movement in Bacillus subtilis mutants lacking peptidoglycan hydrolases .
- Solid-state NMR : Resolve this compound’s conformational changes during translocation in E. coli membranes .
Q. How do this compound recycling defects influence bacterial morphology, and what methodologies capture these changes?
- Genetic interference : Knock down undecaprenyl pyrophosphate phosphatase (UppP) and observe this compound accumulation via lipid extraction and TLC .
- Morphometric analysis : Use scanning electron microscopy (SEM) to quantify cell wall deformities in recycling-deficient mutants .
Methodological Considerations
Addressing Data Contradictions
- Compare experimental conditions : For example, Friulimicin B shows stronger inhibition in Staphylococcus aureus vs. Enterococcus due to differences in Lipid II accessibility. Standardize assays using isogenic strains .
- Meta-analysis : Systematically review studies on this compound-dependent antibiotic mechanisms, focusing on variables like pH, temperature, and growth phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
